molecular formula C16H18N2 B187134 Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] CAS No. 5745-91-5

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]

Cat. No.: B187134
CAS No.: 5745-91-5
M. Wt: 238.33 g/mol
InChI Key: KMAVVPHOTMNZLL-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is a chemical compound with the molecular formula C16H18N2. It is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to a perimidine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 1,8-diaminonaphthalene in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the perimidine ring are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] derivatives are explored for their pharmacological properties. Researchers investigate its potential as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,2’-indoline]
  • Spiro[cyclohexane-1,2’-quinoline]
  • Spiro[cyclohexane-1,2’-benzimidazole]

Uniqueness

Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

spiro[1,3-dihydroperimidine-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-10-16(11-3-1)17-13-8-4-6-12-7-5-9-14(18-16)15(12)13/h4-9,17-18H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAVVPHOTMNZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355357
Record name Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5745-91-5
Record name Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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